molecular formula C10H9BrCl2O B14054550 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one

1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one

Cat. No.: B14054550
M. Wt: 295.98 g/mol
InChI Key: UVJGNMIORPSBRP-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, along with a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-(chloromethyl)benzene with 1-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

    1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one: can be compared with other halogenated phenyl compounds such as:

Uniqueness: The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3

InChI Key

UVJGNMIORPSBRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl

Origin of Product

United States

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